molecular formula C4H5N3O2 B2579665 methyl (Z)-3-azidoprop-2-enoate CAS No. 116270-18-9

methyl (Z)-3-azidoprop-2-enoate

Cat. No. B2579665
CAS RN: 116270-18-9
M. Wt: 127.103
InChI Key: CZPMUJPNCBTPAA-IHWYPQMZSA-N
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Description

Methyl (Z)-3-azidoprop-2-enoate, also known as MAP, is a chemical compound that has gained significant attention in the field of chemical synthesis and biological research. This molecule is a versatile building block for the synthesis of various organic compounds and has shown potential in the development of new drugs and materials. In

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and proteins, affecting their function and activity . The specific targets of methyl (Z)-3-azidoprop-2-enoate would depend on its chemical structure and properties.

Mode of Action

Based on its chemical structure, it can be inferred that it might undergo reactions typical for azides and alkenes . For instance, azides are known to participate in click reactions, while alkenes can undergo addition reactions. The exact interactions of methyl (Z)-3-azidoprop-2-enoate with its targets would depend on the specific biochemical context .

Biochemical Pathways

Compounds with similar structures have been shown to interfere with various metabolic pathways . The exact pathways affected by methyl (Z)-3-azidoprop-2-enoate would depend on its specific targets and mode of action.

Pharmacokinetics

Similar compounds have been shown to exhibit a wide range of pharmacokinetic properties . The bioavailability of methyl (Z)-3-azidoprop-2-enoate would depend on these ADME properties.

Result of Action

Based on its potential targets and mode of action, it can be inferred that it might induce changes in enzyme activity, protein function, and cellular metabolism . The exact effects would depend on the specific biochemical context.

Action Environment

The action, efficacy, and stability of methyl (Z)-3-azidoprop-2-enoate can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions within the biological system . Understanding these factors can provide insights into the optimal conditions for the action of methyl (Z)-3-azidoprop-2-enoate.

Advantages and Limitations for Lab Experiments

The advantages of using methyl (Z)-3-azidoprop-2-enoate in lab experiments include its high yield and purity, versatility in organic synthesis, and relatively non-toxic nature. However, its limitations include the requirement for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the use of methyl (Z)-3-azidoprop-2-enoate in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. methyl (Z)-3-azidoprop-2-enoate can also be used in the synthesis of new materials with improved properties, such as increased strength and durability. Additionally, further studies can be conducted to better understand the mechanism of action of methyl (Z)-3-azidoprop-2-enoate and its potential applications in various fields of research.
Conclusion:
In conclusion, methyl (Z)-3-azidoprop-2-enoate is a valuable building block for the synthesis of various organic compounds and has shown potential in the development of new drugs and materials. Its versatility and relatively non-toxic nature make it a valuable tool for scientific research. Further studies can be conducted to explore its potential applications in various fields of research.

Synthesis Methods

The synthesis of methyl (Z)-3-azidoprop-2-enoate can be achieved through various methods, including the reaction of methyl propiolate with sodium azide in the presence of copper (I) iodide or copper (I) bromide. Another method involves the reaction of methyl acrylate with sodium azide in the presence of triphenylphosphine and diethyl azodicarboxylate. These methods result in the formation of methyl (Z)-3-azidoprop-2-enoate with high yield and purity.

Scientific Research Applications

Methyl (Z)-3-azidoprop-2-enoate has been widely used in scientific research, particularly in the field of organic synthesis. It serves as a key building block for the synthesis of various organic compounds, including amino acids, peptides, and nucleotides. methyl (Z)-3-azidoprop-2-enoate has also shown potential in the development of new drugs and materials. For example, it has been used in the synthesis of anti-cancer drugs and in the preparation of polymer materials with improved properties.

properties

IUPAC Name

methyl (Z)-3-azidoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-9-4(8)2-3-6-7-5/h2-3H,1H3/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPMUJPNCBTPAA-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (Z)-3-azidoprop-2-enoate

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